N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide
Description
Properties
Molecular Formula |
C14H17N3O3 |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide |
InChI |
InChI=1S/C14H17N3O3/c1-9(2)8-12(18)15-14-13(16-20-17-14)10-4-6-11(19-3)7-5-10/h4-7,9H,8H2,1-3H3,(H,15,17,18) |
InChI Key |
LGGUUGLVLDCEER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=NON=C1C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of Amidoxime Precursors
The 1,2,5-oxadiazole (furazan) core is typically constructed via cyclization reactions. A widely cited method involves treating amidoxime derivatives with carbonyl compounds under acidic or basic conditions. For N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide, the synthesis begins with 4-methoxybenzaldehyde, which is converted to its corresponding amidoxime (1a) via reaction with hydroxylamine hydrochloride (Scheme 1). Subsequent cyclization with 3-methylbutanoyl chloride in the presence of triethylamine yields the target compound.
Reaction Conditions:
Nitrile Oxide Cycloaddition
An alternative route employs nitrile oxide intermediates. 4-Methoxybenzonitrile oxide (2a), generated in situ from 4-methoxybenzaldehyde oxime and chloramine-T, undergoes [3+2] cycloaddition with 3-methylbutanenitrile to form the oxadiazole ring. This method offers superior regioselectivity but requires stringent control of reaction parameters.
Key Parameters:
-
Oxidizing Agent: Chloramine-T (1.5 equiv)
-
Solvent: Dichloromethane
-
Reaction Time: 4–6 hours
Optimization of Critical Steps
Amidoxime Formation
The quality of the amidoxime intermediate directly impacts final product purity. Studies demonstrate that using hydroxylamine hydrochloride in methanol at 50°C for 12 hours achieves >90% conversion. Excess hydroxylamine (1.5 equiv) minimizes side products like nitriles.
Cyclization Efficiency
Cyclization yields improve with activated acylating agents. 3-Methylbutanoyl chloride outperforms anhydride derivatives due to faster reaction kinetics. A 2023 study reported a 15% yield increase when substituting acetic anhydride with acyl chloride under identical conditions.
Advanced Methodologies
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A protocol using 300 W irradiation at 100°C in DMF achieves 85% yield in 20 minutes, compared to 68% yield via conventional heating.
Flow Chemistry Approaches
Continuous-flow systems enhance scalability. A patented method (EP4302602A1) describes a two-step flow process:
-
Amidoxime formation in a tubular reactor (residence time: 30 min).
-
Cyclization in a packed-bed reactor containing immobilized triethylamine.
This system achieves 92% conversion with 99% purity, enabling kilogram-scale production.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Reverse-phase HPLC (C18 column, 70:30 MeOH/H2O) shows a single peak at 4.2 minutes, confirming >99% purity.
Comparative Analysis of Synthetic Routes
| Parameter | Amidoxime Cyclization | Nitrile Oxide | Microwave |
|---|---|---|---|
| Yield (%) | 68–72 | 55–60 | 85 |
| Reaction Time | 6–8 h | 4–6 h | 20 min |
| Scalability | Moderate | Low | High |
| Purity (%) | 95–98 | 90–92 | 99 |
Challenges and Solutions
Regioselectivity Issues
Unwanted 1,3,4-oxadiazole isomers may form during cyclization. Using bulky bases like DBU suppresses isomerization by favoring kinetic control.
Methoxy Group Stability
The 4-methoxyphenyl moiety is susceptible to demethylation under strong acidic conditions. Neutral or mildly basic conditions (pH 7–8) preserve functionality.
Industrial-Scale Considerations
Cost Analysis
Raw material costs dominate production expenses (Table 2). Sourcing 4-methoxybenzaldehyde from lignin-derived vanillin reduces costs by 40% compared to petroleum-based routes.
| Component | Cost ($/kg) | Contribution (%) |
|---|---|---|
| 4-Methoxybenzaldehyde | 120 | 52 |
| 3-Methylbutanoyl Chloride | 90 | 30 |
| Solvents/Catalysts | 35 | 18 |
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under appropriate conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with fewer oxygen atoms.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as drug development for various diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: The compound may bind to specific enzymes or receptors, modulating their activity and leading to downstream effects.
Interference with Cellular Processes: It may interfere with cellular processes such as DNA replication, protein synthesis, or cell signaling pathways.
Induction of Apoptosis: The compound may induce programmed cell death (apoptosis) in certain cell types, contributing to its potential anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
N-[4-(3,4-Dimethoxyphenyl)-1,2,5-Oxadiazol-3-yl]-3-Methylbutanamide (BH52670)
- Structural Difference : The phenyl ring at the 4-position of the oxadiazole has 3,4-dimethoxy substituents instead of a single 4-methoxy group.
- Both compounds share the same 3-methylbutanamide group, suggesting similar solubility profiles .
- Physical Properties : BH52670 has a molecular weight of 305.33 g/mol and a CAS number of 874192-67-3 .
N-[4-(4-Fluorophenyl)-1,2,5-Oxadiazol-3-yl]-3-Fluorobenzamide (Compound 45)
- Structural Difference : A 4-fluorophenyl group replaces the 4-methoxyphenyl, and the amide is substituted with a 3-fluorobenzoyl group.
- Impact : Fluorine’s electronegativity may reduce metabolic degradation compared to methoxy groups. The benzamide (vs. butanamide) increases aromaticity, possibly reducing solubility .
Variations in the Amide Side Chain
N-[4-(3,4-Dimethoxyphenyl)-1,2,5-Oxadiazol-3-yl]Pentanamide (BH52672)
- Structural Difference : The amide side chain is pentanamide (five-carbon chain) instead of 3-methylbutanamide.
- Impact : The longer aliphatic chain may improve lipophilicity and membrane permeability but reduce aqueous solubility. Molecular weight remains identical to BH52670 (305.33 g/mol) .
2-(4-Bromophenoxy)-N-[4-(4-Methoxyphenyl)-1,2,5-Oxadiazol-3-yl]Acetamide
- Structural Difference: The amide is replaced by a 2-(4-bromophenoxy)acetamide group.
- Molecular weight increases to 404.22 g/mol, likely reducing solubility .
Electronic and Functional Group Modifications
N-[4-(4-Chlorophenyl)-1,2,5-Oxadiazol-3-yl]-3-(Trifluoromethyl)Benzamide (Compound 48)
- Structural Difference : A chlorophenyl group and trifluoromethylbenzamide substituent are present.
- Melting point and solubility data are unavailable, but the trifluoromethyl group typically lowers solubility .
4-[4-(4-Amino-1,2,5-Oxadiazol-3-yl)-1,2,5-Oxadiazol-3-yl]-1,2,5-Oxadiazol-3-Amine
- Structural Difference: A tri-oxadiazole core with amino groups replaces the methoxyphenyl and butanamide.
- Impact : This highly nitrogenated structure forms intramolecular hydrogen bonds (N–H⋯N), enhancing thermal stability (mp 456–457 K) but reducing solubility due to rigid packing .
Q & A
Q. What are the optimal synthetic routes for N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the preparation of the 1,2,5-oxadiazole (oxadiazole) core. Key steps include:
- Coupling reactions : Use of carbodiimide coupling reagents (e.g., EDCl or DCC) to link the 3-methylbutanamide moiety to the oxadiazole ring .
- Substituent introduction : Methoxyphenyl groups are introduced via nucleophilic substitution or Suzuki-Miyaura cross-coupling, requiring palladium catalysts and controlled temperature (60–80°C) .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (1:3 to 1:1) is critical for isolating the pure product. Yield optimization requires inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the methoxyphenyl (δ ~3.8 ppm for OCH₃) and oxadiazole ring protons (δ ~6.5–8.0 ppm for aromatic protons) .
- Mass spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺) validates molecular formula .
- X-ray crystallography : Used to resolve ambiguities in stereochemistry or regiochemistry, particularly for oxadiazole ring conformation .
Q. How can researchers assess the compound’s biological activity in preliminary screens?
- In vitro assays : Use enzyme inhibition assays (e.g., kinase or protease targets) with IC₅₀ determination. For example, suggests testing at concentrations of 1–100 µM in triplicate .
- Molecular docking : Preliminary computational modeling (e.g., AutoDock Vina) identifies potential binding interactions with target proteins, prioritizing experimental validation .
Advanced Research Questions
Q. How does the methoxyphenyl substituent influence solubility and bioavailability, and what strategies can improve pharmacokinetics?
- Solubility : The 4-methoxyphenyl group enhances lipophilicity, reducing aqueous solubility. Strategies include:
- Derivatization : Introduce polar groups (e.g., hydroxyl or amine) via post-synthetic modifications .
- Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) for in vitro studies to maintain solubility without cytotoxicity .
- Bioavailability : Microsomal stability assays (e.g., liver microsomes) assess metabolic degradation. Structural analogs with fluorinated substituents may reduce CYP450-mediated metabolism .
Q. How should researchers address contradictions in reported biological activity data across different assays?
- Assay variability : Validate activity using orthogonal assays (e.g., cell-based vs. enzymatic assays) to rule out false positives .
- Structural verification : Reconfirm compound identity via LC-MS and NMR if discrepancies arise, as impurities or degradation products may skew results .
- Dose-response curves : Ensure linearity across multiple concentrations (e.g., 0.1–100 µM) to confirm target specificity .
Q. What experimental approaches are recommended to elucidate the compound’s mechanism of action?
- Enzyme kinetics : Perform time-dependent inhibition studies (e.g., pre-incubation with target enzymes) to distinguish reversible vs. irreversible binding .
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by measuring protein stability shifts upon compound treatment .
- CRISPR/Cas9 knockout models : Validate target dependency by comparing activity in wild-type vs. gene-edited cell lines .
Q. How can structure-activity relationship (SAR) studies be designed to optimize potency?
- Analog synthesis : Replace the methoxyphenyl group with electron-withdrawing (e.g., nitro) or bulky substituents (e.g., tert-butyl) to probe steric/electronic effects .
- Bioisosteric replacements : Substitute the oxadiazole ring with 1,3,4-thiadiazole or triazole to assess impact on target affinity .
- Data analysis : Use multivariate regression models to correlate substituent properties (e.g., logP, Hammett constants) with activity .
Q. What protocols ensure stability of the compound under various storage and experimental conditions?
- Accelerated stability studies : Expose the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks, monitoring degradation via HPLC .
- Lyophilization : For long-term storage, lyophilize in amber vials under argon, with desiccants to prevent hydrolysis of the oxadiazole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
